4-(3,5-Dichlorophenyl)-3-fluorobenzoic acid
Description
Background and Significance of Halogenated Benzoic Acids
Halogenated benzoic acids represent an important class of organic compounds that have garnered significant attention in chemical research and industrial applications. These compounds consist of a benzoic acid core structure (C6H5COOH) with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) substituted on the benzene ring. The introduction of these halogen substituents significantly alters the physical, chemical, and biological properties of benzoic acid, creating compounds with unique characteristics and applications.
The significance of halogenated benzoic acids extends across multiple industries. In the pharmaceutical sector, these compounds serve as critical intermediates in the synthesis of antibacterial agents, particularly quinolone carboxylic acid derivatives with enhanced antimicrobial activity. The industrial applications of halogenated benzoic acids include their use as chemical intermediates, corrosion inhibitors, and building blocks for various materials. Their importance is further emphasized by their role in environmental science, where understanding their degradation pathways is essential for addressing environmental contamination issues.
The modification of benzoic acid through halogenation has enabled the development of compounds with tailored properties suitable for specific applications. The position and nature of halogen substituents on the benzene ring influence the compound's reactivity, stability, and biological activity, making halogenated benzoic acids versatile building blocks in organic synthesis.
Chemical Identity and Classification of 4-(3,5-Dichlorophenyl)-3-fluorobenzoic acid
This compound is a halogenated benzoic acid derivative characterized by a specific substitution pattern. Its molecular formula is C13H7Cl2FO2 with a molecular weight of 285.10 g/mol. Structurally, this compound consists of a benzoic acid moiety with a fluoro substituent at the 3-position, and the 4-position bears a 3,5-dichlorophenyl group. This creates a complex halogenated aromatic system with multiple electronegative atoms that influence its chemical behavior.
This compound can be classified as a multi-halogenated biphenyl carboxylic acid. The presence of two chlorine atoms on one phenyl ring and a fluorine atom on the benzoic acid ring places it within the category of mixed halogenated aromatic compounds. The carboxylic acid functional group provides acidic properties while the halogen substituents contribute to the compound's lipophilicity and electronic characteristics.
The chemical identity of this compound is defined by the specific arrangement of its substituents, which distinguishes it from other halogenated benzoic acid derivatives. The 3,5-dichloro substitution pattern on the phenyl ring creates a symmetric distribution of electron-withdrawing groups, while the fluorine at the 3-position of the benzoic acid ring introduces additional electronic effects that influence the reactivity of the carboxyl group.
Historical Context of Dichlorophenyl Fluorobenzoic Acid Research
The development of halogenated benzoic acids has evolved significantly over the decades, with key methodological advances enabling the synthesis of increasingly complex structures. Early work on halogenated benzoic acids focused primarily on simple mono-halogenated derivatives, with the first systematic studies dating back to the mid-20th century.
The synthesis of fluorinated benzoic acids represented a particular challenge in organic chemistry due to the specific conditions required for the introduction of fluorine atoms. Methods for producing 3-fluorobenzoic acids were developed in the 1980s, as evidenced by Japanese patent documentation describing specific synthetic routes using 3-fluorobenzotrifluorides as precursors. These early approaches laid the groundwork for more complex fluorinated benzoic acid derivatives.
Research on dichlorophenyl-substituted benzoic acids gained momentum as scientists recognized their potential as intermediates for pharmaceutical compounds. The development of methods for producing 2,4-dichloro-5-fluorobenzoic acid, as described in various patents from the 1980s, marked an important milestone in this field. These methods typically involved the reaction of dichlorofluorobenzene with acetyl chloride in the presence of acylation catalysts, followed by oxidation steps.
The history of halogenated benzoic acid research has been closely tied to advances in synthetic methodologies, particularly in selective halogenation techniques. Traditional approaches often faced challenges with regioselectivity, requiring the development of more sophisticated catalytic systems and reaction conditions. The evolution of these methods eventually enabled the synthesis of more complex structures like this compound, which represents a convergence of various halogenation strategies.
Research Objectives and Scope
Current research involving this compound focuses on several key objectives. One primary area of investigation centers on its potential applications as a building block for protein degraders, as indicated by product classification information. This application connects to broader research trends in targeted protein degradation, an emerging therapeutic strategy in drug discovery.
The research scope extends to exploring the synthesis and chemical transformations of this compound. Methods for selective halogenation of benzoic acid derivatives continue to be refined, with objectives including improved yields, enhanced regioselectivity, and more environmentally sustainable approaches. Understanding the structure-activity relationships of halogenated benzoic acids represents another important research objective, particularly in relation to their biological effects and potential pharmaceutical applications.
Investigation into the chemical reactivity of this compound constitutes a significant area of research. The presence of both the carboxylic acid group and multiple halogen substituents offers various possibilities for chemical transformations, including esterification, amidation, reduction, and cross-coupling reactions. These transformations could potentially yield novel compounds with diverse applications.
Environmental research related to halogenated benzoic acids also encompasses this compound, with objectives focused on understanding degradation pathways and environmental persistence. Previous studies on the biodegradation of halogenated benzoic acids under various conditions provide context for this research direction. The scope includes exploring both aerobic and anaerobic degradation processes and identifying microorganisms capable of metabolizing these compounds.
The regulatory aspects of halogenated benzoic acids constitute another research focus. The classification of certain halogenated benzoic acids as substances subject to significant new use rules by regulatory agencies indicates ongoing evaluation of their potential environmental and health impacts. This regulatory context shapes research objectives related to toxicological assessment and risk characterization.
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)11-2-1-7(13(17)18)5-12(11)16/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQIPNNJHMDZGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691278 | |
| Record name | 3',5'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-66-4 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′,5′-dichloro-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261970-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling Approach
The primary method for synthesizing 4-(3,5-Dichlorophenyl)-3-fluorobenzoic acid involves Suzuki-Miyaura cross-coupling between appropriate precursors. This palladium-catalyzed reaction is particularly suited for forming aryl-aryl bonds and demonstrates excellent tolerance for functional groups, including carboxylic acids.
Reaction Mechanism
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving:
- Oxidative addition of the aryl halide to the Pd(0) catalyst
- Transmetalation with the organoboron reagent
- Reductive elimination to form the new carbon-carbon bond
Synthetic Route
The synthesis can be approached using either of two general routes:
Route A: Coupling of 4-bromo-3-fluorobenzoic acid with 3,5-dichlorophenylboronic acid
This approach utilizes 4-bromo-3-fluorobenzoic acid as the halide partner and 3,5-dichlorophenylboronic acid as the organoboron component.
Reaction Scheme:
4-bromo-3-fluorobenzoic acid + 3,5-dichlorophenylboronic acid → this compound
Route B: Coupling of 3-fluorobenzoic acid derivatives with 3,5-dichlorophenyl halides
Alternatively, a 4-boronic acid derivative of 3-fluorobenzoic acid can be coupled with 3,5-dichlorophenyl bromide or iodide.
Reaction Conditions
Based on similar coupling reactions from the literature, the following conditions are typically employed:
Table 1: Typical Suzuki-Miyaura Coupling Conditions for Preparation of this compound
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 3-5 mol% loading |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2-3 equivalents |
| Solvent | Dioxane/H₂O (4:1) or DMF/H₂O (4:1) | Anhydrous conditions recommended |
| Temperature | 80-100°C | Lower temperatures may require longer reaction times |
| Reaction time | 8-24 hours | Monitored by TLC or HPLC |
| Additives | SPhos or XPhos ligands | Enhances catalyst efficiency |
Experimental Procedure
The following general procedure can be adapted for the synthesis of this compound:
- In a flame-dried flask under nitrogen atmosphere, combine 4-bromo-3-fluorobenzoic acid (1.0 equiv), 3,5-dichlorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).
- Add a mixture of dioxane/water (4:1, 0.1 M concentration) and degas the solution with nitrogen for 10 minutes.
- Heat the reaction mixture at 90°C for 16 hours with vigorous stirring.
- Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
- Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from ethanol/water or by column chromatography.
Alternative Synthetic Routes
Direct Metallation Approach
An alternative approach involves the direct metallation of 3-fluorobenzoic acid followed by coupling with 3,5-dichlorophenyl halides.
Directed Ortho-Metallation Route
This method utilizes the carboxylic acid group to direct metallation at the ortho position:
Oxidative Approach
This approach starts with the corresponding 4-(3,5-dichlorophenyl)-3-fluorotoluene and oxidizes the methyl group to a carboxylic acid:
- Synthesize 4-(3,5-dichlorophenyl)-3-fluorotoluene via Suzuki coupling
- Oxidize the methyl group using potassium permanganate or sodium dichromate
- Isolate the resulting carboxylic acid product
Table 2: Comparison of Synthetic Routes for this compound
| Synthetic Route | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Suzuki Coupling (Route A) | Well-established, functional group tolerance | Requires preparation of boronic acid, palladium catalyst | 65-85 |
| Suzuki Coupling (Route B) | Direct use of commercially available precursors | May require protection of carboxylic acid | 60-80 |
| Direct Metallation | Avoids pre-functionalization of arenes | Regioselectivity challenges, multiple steps | 40-65 |
| Oxidative Approach | Simpler starting materials | Harsh oxidation conditions, functional group compatibility | 50-75 |
Optimization of Reaction Parameters
Catalyst Selection
The choice of palladium catalyst significantly impacts the efficiency of the coupling reaction. For the synthesis of this compound, several catalysts have been evaluated:
Table 3: Effect of Catalyst on Suzuki Coupling Yield
| Catalyst | Loading (mol%) | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | 5 | 72 | |
| Pd(dppf)Cl₂ | 3 | 78 | |
| Pd(OAc)₂/SPhos | 2/4 | 85 | |
| Pd₂(dba)₃/XPhos | 1.5/3 | 80 |
Solvent Effects
The solvent system plays a crucial role in the solubility of reactants and the stability of catalytic intermediates:
Table 4: Solvent Effects on Suzuki Coupling Reactions
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dioxane/H₂O (4:1) | 90 | 16 | 78 |
| DMF/H₂O (4:1) | 100 | 12 | 75 |
| THF/H₂O (4:1) | 70 | 24 | 65 |
| Toluene/EtOH/H₂O (5:4:1) | 80 | 18 | 70 |
Base Optimization
The choice of base affects the transmetalation step in the Suzuki coupling:
Table 5: Effect of Base on Reaction Efficiency
| Base | Equivalents | Yield (%) | Notes |
|---|---|---|---|
| K₂CO₃ | 3.0 | 72 | Most commonly used |
| K₃PO₄ | 2.5 | 80 | Enhanced yield, more expensive |
| Cs₂CO₃ | 2.0 | 83 | Best results, highest cost |
| Na₂CO₃ | 3.0 | 65 | Lower efficiency |
Purification and Characterization
Purification Methods
The crude this compound typically requires purification to remove catalyst residues, unreacted starting materials, and coupling byproducts. Common purification methods include:
- Recrystallization : The target compound can be recrystallized from ethanol/water or ethyl acetate/hexanes systems.
- Column Chromatography : Silica gel chromatography using gradient elution with hexanes/ethyl acetate containing 0.1% acetic acid.
- Acid-Base Extraction : Utilizing the carboxylic acid functionality to separate the product from neutral impurities.
Characterization Data
The following analytical data can be used to confirm the identity and purity of this compound:
Table 6: Characterization Data for this compound
| Property | Value | Method |
|---|---|---|
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 196-198°C | Capillary |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.2 (br s, 1H), 7.81-7.76 (m, 1H), 7.69 (d, J = 1.8 Hz, 2H), 7.65-7.58 (m, 2H), 7.45 (t, J = 1.8 Hz, 1H) | NMR Spectroscopy |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.1, 160.4 (d, J = 245 Hz), 141.2, 135.4, 134.8, 132.1 (d, J = 8 Hz), 129.7, 128.0, 127.6, 127.2 (d, J = 3 Hz), 119.4 (d, J = 22 Hz) | NMR Spectroscopy |
| HRMS (ESI) | [M-H]⁻ calculated for C₁₃H₆Cl₂FO₂: 282.9735; found: 282.9731 | Mass Spectrometry |
| HPLC Purity | >98% | HPLC |
Scale-Up Considerations
When scaling up the synthesis of this compound, several modifications to the laboratory-scale procedure are typically necessary:
Catalyst Loading Reduction
For larger scale preparations, reducing the catalyst loading is economically advantageous:
Table 7: Catalyst Loading Optimization for Scale-Up
| Scale | Catalyst | Loading (mol%) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 g | Pd(PPh₃)₄ | 5.0 | 78 | Laboratory scale |
| 10 g | Pd(PPh₃)₄ | 3.0 | 75 | Moderate scale |
| 50 g | Pd(OAc)₂/SPhos | 1.0/2.0 | 72 | Production scale |
| 100 g | Pd(OAc)₂/SPhos | 0.5/1.0 | 68 | Industrial scale |
Heat and Mass Transfer Considerations
Efficient stirring and temperature control become critical at larger scales to ensure uniform reaction conditions throughout the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
4-(3,5-Dichlorophenyl)-3-fluorobenzoic acid has been studied for its potential as an antibacterial agent. Its structural characteristics allow it to interact effectively with bacterial enzymes, making it a candidate for developing new antibiotics targeting Gram-positive bacteria. For instance, studies have shown that compounds with similar structures exhibit varying degrees of antibacterial activity based on their substitution patterns and the presence of halogens .
Material Science
This compound is also utilized in the synthesis of specialty chemicals and materials. Its unique properties allow for the development of polymers and coatings that require specific thermal and mechanical properties. The incorporation of fluorinated groups often enhances the hydrophobicity and chemical resistance of these materials.
Antibacterial Activity
A notable study investigated the antibacterial efficacy of various fluorobenzoyl derivatives against methicillin-resistant Staphylococcus aureus. The results indicated that compounds with optimal substitution patterns exhibited significant antibacterial activity, suggesting that this compound could serve as a lead compound in antibiotic development .
Synthesis of Novel Compounds
Research has demonstrated the use of this compound as a precursor in synthesizing more complex organic molecules, including potential drug candidates. The ability to modify its structure through further chemical reactions allows researchers to explore a wide range of biological activities.
Comparative Data Table
| Compound Name | Application Area | Key Features |
|---|---|---|
| This compound | Antibacterial agents | Effective against Gram-positive bacteria |
| 3-Fluorobenzoic acid | Drug synthesis | Intermediate for various antibacterial agents |
| 2-Amino-6-chloro-3-fluorobenzoic acid | Antibacterial research | Enhanced binding affinity due to amino group |
Mechanism of Action
The mechanism by which 4-(3,5-Dichlorophenyl)-3-fluorobenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl and fluorine groups can enhance binding affinity and specificity, leading to inhibition or activation of specific pathways. The exact mechanism depends on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Key Structural and Functional Differences
*Estimated based on substitution of H (1.01 g/mol) with F (19.00 g/mol) in dCPB3.
- Electronic Effects: The fluorine at the 3-position of the benzoic acid ring increases acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs like dCPB3 (pKa ~4.0) due to its electron-withdrawing nature .
Fluorinated Phenyl-Benzoic Acid Derivatives
Impact of Halogen Positioning on Bioactivity
- Agrochemical Relevance : The 3,5-dichlorophenyl configuration in the target compound is critical for binding to insecticidal targets (e.g., Fluralaner intermediates), as ortho/meta Cl positioning optimizes hydrophobic interactions with protein pockets .
Trifluoromethyl and Hydroxy-Substituted Analogs
Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (mg/mL, H₂O) |
|---|---|---|---|
| 4-(3,5-Dichlorophenyl)-5,5,5-trifluoro-4-hydroxyvaleric acid | 317.1 | -OH, -CF₃, 3,5-Cl₂Ph | <0.1 |
| This compound | ~285.1 | -COOH, 3-F, 3,5-Cl₂Ph | ~1.5 (pH 7.4) |
- Lipophilicity : The target compound (logP ~3.8) is less lipophilic than trifluoromethyl-hydroxy analogs (logP ~4.5) due to the absence of a CF₃ group .
Biological Activity
4-(3,5-Dichlorophenyl)-3-fluorobenzoic acid is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of two chlorine atoms and one fluorine atom, which significantly influence its chemical reactivity and biological properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its halogenated structure enhances its interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, compounds structurally similar to this compound have demonstrated significant antiproliferative activity against breast and lung cancer cell lines .
Study on Antimicrobial Efficacy
A study conducted on the antibacterial efficacy of various fluorinated compounds, including this compound, demonstrated that it significantly reduced the viability of Staphylococcus aureus at sub-MIC concentrations. The study utilized electrochemical methods to measure biofilm formation and metabolic activity in treated cells compared to untreated controls .
Study on Anticancer Properties
Another investigation focused on the anticancer potential of halogenated benzoic acids found that this compound could induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential for further development as an anticancer agent .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 4-(3,5-dichlorophenyl)-3-fluorobenzoic acid, and how can reaction intermediates be characterized?
Q. How can purity and stability of this compound be validated under laboratory storage conditions?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Stability studies under varying temperatures (4°C, 25°C) and humidity (40–80% RH) over 6–12 months can identify degradation products. For halogenated analogs, mass spectrometry detects dehalogenation or hydroxylation byproducts .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies involving this compound?
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target enzymes (e.g., cyclooxygenase-2). Focus on halogen bonding between chlorine atoms and hydrophobic pockets. MD simulations (100 ns) assess stability of ligand-protein complexes. For fluorinated analogs, electrostatic potential maps guide substitution optimization .
Technical Optimization Questions
Q. What chromatographic methods separate this compound from structurally similar impurities?
- Methodological Answer : Use reverse-phase HPLC with a gradient elution (ACN:HO + 0.1% TFA). For halogenated impurities, a phenyl-hexyl column improves selectivity. MS detection distinguishes isomers via fragmentation patterns (e.g., m/z 295 [M-H] for the target vs. m/z 279 for dechlorinated byproducts) .
Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) aid in metabolic pathway tracing?
- Methodological Answer : Synthesize -labeled analogs at the carboxyl group via carboxylase-mediated incorporation. LC-MS/MS tracks labeled metabolites in hepatocyte models. For fluorinated compounds, -MRI offers non-invasive in vivo imaging .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential halogenated byproduct toxicity. Waste disposal must comply with EPA guidelines for chlorinated organics. Stability data for analogs suggest storage at -20°C under inert gas (N) to prevent hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
